N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
説明
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a fused benzo[cd]indole core linked to a pyrrolidine-2-carboxamide scaffold bearing a 4-fluorophenylsulfonyl substituent.
特性
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-2-27-20-13-12-19(17-5-3-6-18(22(17)20)24(27)30)26-23(29)21-7-4-14-28(21)33(31,32)16-10-8-15(25)9-11-16/h3,5-6,8-13,21H,2,4,7,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNBYPVCMHLXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)F)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a benzo[cd]indole moiety, a pyrrolidine ring, and a sulfonamide group, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.43 g/mol. The structural representation highlights several functional groups that are crucial for its biological activity:
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may have potential as an antitumor agent. Its structural components allow it to interact with specific biological targets involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. This compound could potentially inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to cancer progression and inflammation has been documented in several studies. For instance, it may target kinases involved in tumor growth.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Benzo[cd]indole moiety | Antitumor activity | Contributes to DNA intercalation properties |
| Sulfonamide group | Anti-inflammatory | Known for inhibition of COX enzymes |
| Pyrrolidine ring | Modulates receptor binding | Enhances bioavailability |
Case Studies
- Antitumor Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspase pathways.
- Inflammation Models : In animal models of inflammation, compounds similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide have demonstrated significant reductions in edema and inflammatory markers.
類似化合物との比較
Key Differences :
- Core Heterocycle : The target compound features a benzo[cd]indole system, a larger fused aromatic scaffold, compared to the simpler 1,2-dihydropyridine cores of analogs .
- Substituent Diversity : The target compound substitutes the pyridine ring with a sulfonyl-pyrrolidine group, whereas analogs prioritize chloro-fluorobenzyl and sulfamoyl/acetylphenyl groups.
Functional Group Analysis
Pharmacological Implications
- Solubility and Bioavailability : The sulfamoyl group in enhances water solubility, while the acetyl group in may improve lipophilicity. The target compound’s sulfonyl-pyrrolidine moiety could balance both properties.
- Target Selectivity : The benzo[cd]indole core in the target compound may confer higher selectivity for enzymes with large hydrophobic binding pockets (e.g., kinases), compared to the smaller pyridine-based analogs .
Q & A
Q. What are the optimal synthetic pathways for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide?
The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key steps include:
- Coupling reactions : Use of sulfonyl chloride intermediates to introduce the 4-fluorophenylsulfonyl group.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate amide bond formation .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection to assess purity (>95% required for biological assays) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
Conflicting results (e.g., variable IC₅₀ values across assays) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent/DMSO concentrations. Standardize protocols using guidelines like NIH/NCATS recommendations .
- Off-target effects : Perform counter-screening against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .
- Metabolic stability : Assess liver microsomal stability (e.g., human/rat S9 fractions) to identify rapid degradation pathways .
Q. What computational strategies are effective for predicting this compound’s reactivity and target interactions?
- Quantum mechanics (QM) : Optimize transition states for sulfonamide/pyrrolidine bond cleavage using Gaussian or ORCA .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- MD simulations : GROMACS/AMBER to study conformational flexibility in aqueous or lipid bilayer environments .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Core modifications : Introduce substituents at the benzo[cd]indole C-6 position (e.g., halogens, alkyl groups) to modulate lipophilicity .
- Sulfonyl group replacement : Test alternative sulfonamides (e.g., methylsulfonyl, aryl variants) to enhance selectivity .
- High-throughput screening (HTS) : Use fragment-based libraries to identify pharmacophore enhancements .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reaction reproducibility : Verify moisture control (e.g., inert atmosphere) and reagent purity (e.g., anhydrous solvents) .
- Analytical validation : Cross-check yields via gravimetric analysis and LC-MS quantification .
- Peer collaboration : Compare protocols with independent labs to identify overlooked variables (e.g., stirring rate, heating method) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Higher temps risk decomposition | |
| Catalyst Loading | 5–10 mol% | Excess catalyst complicates purification | |
| Solvent (DMF:DCM) | 3:1 v/v | Balances solubility and reactivity |
Q. Table 2. Recommended Analytical Techniques
| Technique | Application | Critical Parameters |
|---|---|---|
| ¹H NMR (500 MHz) | Substituent connectivity | Deuterated DMSO solvent |
| HRMS (ESI+) | Molecular ion confirmation | Resolution >30,000 FWHM |
| HPLC (C18 column) | Purity assessment | Gradient: 10–90% MeCN/H₂O |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
